molecular formula C16H14FN5 B4550346 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B4550346
M. Wt: 295.31 g/mol
InChI Key: QZICBEWWZFOBLW-UHFFFAOYSA-N
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Description

7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a useful research compound. Its molecular formula is C16H14FN5 and its molecular weight is 295.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.12332363 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Methodology Development

One notable application involves the development of synthetic methodologies for creating pyrazolo[1,5-a]pyrimidine derivatives. These compounds are synthesized through efficient and environmentally friendly reactions, utilizing catalysts under solvent-free conditions or through microwave-assisted protocols. Such methodologies aim to enhance the yield, reduce reaction times, and minimize environmental impact (Rostamizadeh et al., 2013; Divate & Dhongade-Desai, 2014).

Biological Activity and Potential Therapeutic Applications

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. These compounds exhibit significant antibacterial activity, suggesting their potential as novel antimicrobial agents. The antibacterial efficacy of these derivatives underscores their importance in addressing the growing concern over antibiotic resistance (Rostamizadeh et al., 2013; Rahmouni et al., 2014).

Anticonvulsant Properties

Research has also highlighted the anticonvulsant potential of specific pyrazolo[1,5-a]pyrimidine derivatives. This suggests their utility in developing new treatments for epilepsy and other seizure disorders. The efficient synthesis of these compounds, coupled with their promising biological activity, opens new avenues for therapeutic research (Divate & Dhongade-Desai, 2014).

Fluorescent Probes

Another intriguing application is the use of pyrazolo[1,5-a]pyrimidine derivatives as functional fluorophores . These compounds exhibit significant fluorescence properties, making them suitable for use as fluorescent probes in biological and environmental sensing applications. Their ability to detect relevant species with high specificity and sensitivity highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives in analytical chemistry and diagnostic imaging (Castillo et al., 2018).

Properties

IUPAC Name

7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5/c1-2-3-13-14(10-4-6-12(17)7-5-10)16-20-9-11(8-18)15(19)22(16)21-13/h4-7,9H,2-3,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZICBEWWZFOBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN2C(=C(C=NC2=C1C3=CC=C(C=C3)F)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
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7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
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7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
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7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
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7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
Reactant of Route 6
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7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.